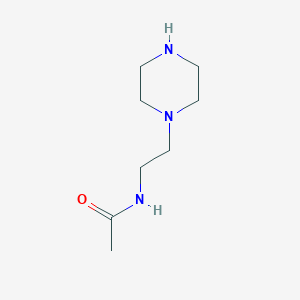
4-chloro-6-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-(trifluoromethyl)-1H-benzimidazole is a chemical compound of interest due to its potential in various chemical and biological applications. Its structure is characterized by the presence of a benzimidazole core, substituted with chloro and trifluoromethyl groups, which significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, often involves cyclization reactions between o-phenylenediamine and carboxylic acid derivatives or their equivalents. Specific methods may vary, including the use of different reagents and conditions to introduce various substituents onto the benzimidazole ring (Zaman et al., 2005).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using X-ray crystallography, providing insights into their crystal packing, bond lengths, angles, and tautomeric forms. For example, studies on similar compounds have revealed highly delocalized structures within the benzimidazole moiety, with significant deviations indicating the presence of tautomeric forms and the influence of substituents on the molecular geometry (Hranjec et al., 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, influenced by substituents like chloro and trifluoromethyl groups. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and the formation of coordination complexes with metals. The presence of these substituents also affects the electronic properties of the molecule, influencing its reactivity towards different reagents (Gürbüz et al., 2016).
Physical Properties Analysis
The physical properties of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. Substituents like the trifluoromethyl group can significantly impact these properties by altering the molecule's polarity, hydrogen bonding capability, and steric hindrance (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are significantly influenced by their electronic structure, which is affected by substituents. For instance, the electron-withdrawing trifluoromethyl group can enhance the acidity of adjacent hydrogen atoms, affecting the compound's behavior in acid-base reactions. Moreover, the chloro substituent can participate in substitution reactions, contributing to the compound's versatility as a synthetic intermediate (Ng et al., 2007).
Wissenschaftliche Forschungsanwendungen
- Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Pharmaceutical Industry
- Summary of Application : Trifluoromethyl groups are found in many FDA-approved drugs . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In the past 20 years, 19 FDA-approved drugs have incorporated the trifluoromethyl group as one of the pharmacophores .
- Functional Materials
- Summary of Application : Trifluoromethyl groups are found in many functional materials . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the properties of these materials .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRPZDBFYQLJPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371522 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
CAS RN |
175135-13-4 |
Source


|
| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

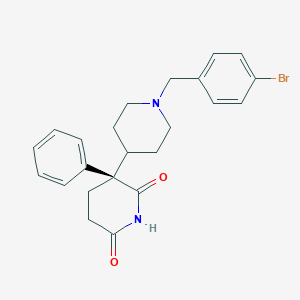

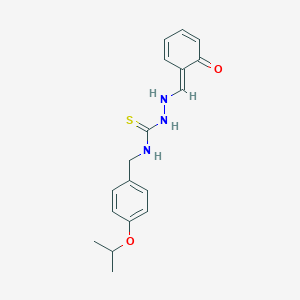
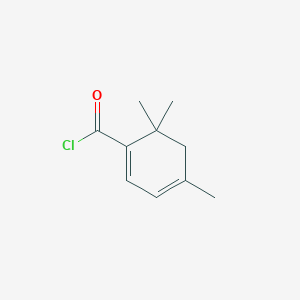

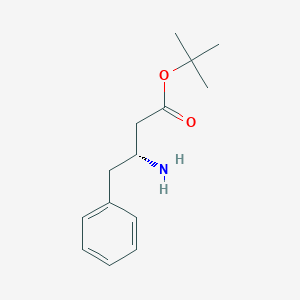


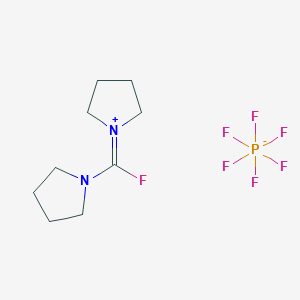
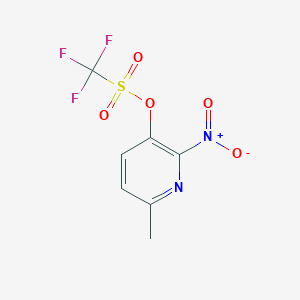
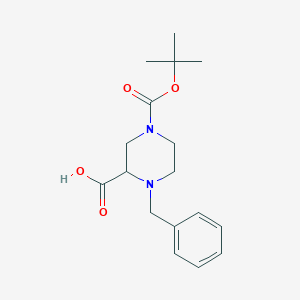
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)
